Diisotridecyl phthalate

概要

説明

Diisotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. It is known for its ability to enhance the flexibility and durability of plastic products. This compound is particularly valued in applications requiring high-temperature performance, such as the coating of electric wires and cables .

準備方法

Diisotridecyl phthalate is synthesized through the esterification of phthalic anhydride with isotridecyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. Industrial production methods often involve continuous processes to ensure high yield and purity .

化学反応の分析

Diisotridecyl phthalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and isotridecyl alcohol.

Substitution: This reaction can occur when this compound reacts with nucleophiles, leading to the substitution of the ester group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and nucleophiles like ammonia. The major products formed from these reactions include phthalic acid, isotridecyl alcohol, and various oxidized derivatives .

科学的研究の応用

Diisotridecyl phthalate has a wide range of scientific research applications:

Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and resins.

Biology: Research studies often investigate its effects on biological systems, particularly its potential endocrine-disrupting properties.

Medicine: While not directly used in medical treatments, its impact on human health is a subject of toxicological studies.

Industry: It is extensively used in the production of flexible PVC products, coatings, and adhesives

作用機序

The mechanism of action of diisotridecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to induce peroxisome proliferation in liver cells, leading to hepatocyte hypertrophy. This effect is mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and cell proliferation .

類似化合物との比較

Diisotridecyl phthalate is similar to other high-molecular-weight phthalates, such as:

Diisodecyl phthalate: Used as a plasticizer with similar applications but differs in the length and branching of its alkyl chains.

Diisononyl phthalate: Another plasticizer with a slightly different alkyl chain structure, leading to variations in its physical properties and applications.

Diundecyl phthalate: Known for its use in high-performance applications due to its longer alkyl chains.

This compound is unique in its specific alkyl chain structure, which provides a balance of flexibility and high-temperature performance, making it particularly suitable for specialized industrial applications .

生物活性

Diisotridecyl phthalate (DITDP) is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. This article reviews the biological activity of DITDP, focusing on its toxicity, exposure effects, and potential health risks based on diverse research findings.

DITDP is a diester of phthalic acid and is primarily utilized to enhance the flexibility and durability of plastics. Its applications include:

- Plasticizers for PVC : Widely used in construction materials, flooring, and toys.

- Adhesives and Sealants : Enhances performance characteristics.

- Coatings : Improves the flexibility and adhesion of paints and coatings.

Absorption and Metabolism

Studies indicate that DITDP is poorly absorbed through the gastrointestinal tract, with absorption rates decreasing at higher doses. In rats, dermal absorption was low (2-4%), while inhalation exposure resulted in approximately 73% absorption. Once absorbed, DITDP is rapidly eliminated via urine and feces, with metabolites such as phthalic acid being predominant .

Acute Toxicity

DITDP exhibits low acute toxicity. The oral LD50 has been reported to be greater than 29,100 mg/kg, indicating a high threshold for acute effects . Inhalation studies have shown an LC50 greater than 12,540 mg/m³ .

Repeated Dose Toxicity

In repeated-dose studies involving rats and dogs:

- Rats : Significant increases in liver weights were observed at doses starting from 120 mg/kg body weight per day. The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg bw/d .

- Dogs : A LOAEL (Lowest Observed Adverse Effect Level) of 75 mg/kg bw/d was identified for increased liver weights .

Genotoxicity and Carcinogenicity

DITDP has been evaluated for genotoxic potential through various assays:

- No mutagenic activity was observed in bacterial assays at doses up to 10 mg/plate .

- In vivo studies have not shown significant genotoxic effects; however, data on carcinogenicity remain limited due to insufficient testing across similar phthalates .

Reproductive and Developmental Toxicity

Two-generation reproduction studies in rats indicated that DITDP may affect reproductive outcomes:

- Increased liver and kidney weights were noted in parental animals.

- Reduced pup survival was particularly pronounced in the F2 generation, although no direct impairment of fertility was observed .

Skin Sensitization

Human studies have shown mixed results regarding skin sensitization:

- A case of allergic contact dermatitis was reported from exposure to a PVC wristband containing DITDP .

- Patch tests conducted on larger cohorts indicated no significant allergic reactions; however, some irritation was noted at higher concentrations .

Case Studies

A review of phthalate exposure in children highlighted concerns regarding the presence of DITDP in consumer products. The Arnika Association's studies from 2007 to 2016 emphasized the need for monitoring phthalate levels due to potential endocrine-disrupting effects on child development .

Summary of Findings

特性

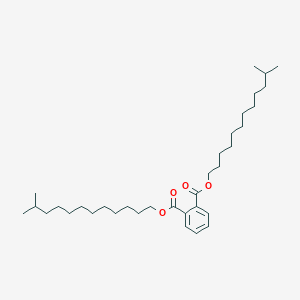

IUPAC Name |

bis(11-methyldodecyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGAWBQJHXXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873994 | |

| Record name | Diisotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27253-26-5, 36901-61-8 | |

| Record name | Phthalic acid, diisotridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisotridecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。